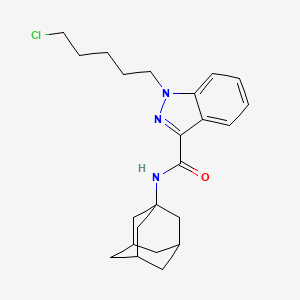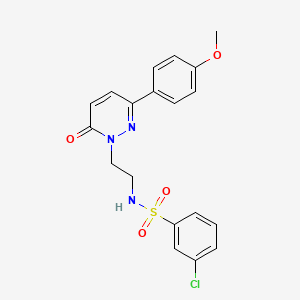
1-Benzyl-6-methylpiperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-methylpiperidin-3-one is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Benzyl-6-methylpiperidin-3-one is1S/C13H17NO/c1-11-7-8-13(15)10-14(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 . This indicates the presence of 13 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
1-Benzyl-6-methylpiperidin-3-one is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Antibacterial Agents
The synthesis and antibacterial evaluation of derivatives involving "1-Benzyl-6-methylpiperidin-3-one" have been explored. A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives synthesized from aralkyl/aryl carboxylic acids, showing valuable antibacterial activities. This research emphasizes the potential of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Organic Synthesis
Kevin W. C. Poon and G. Dudley (2006) described the use of a pyridinium salt derived from "1-Benzyl-6-methylpiperidin-3-one" for the benzylation of alcohols. This methodology provides a convenient approach for the synthesis of benzyl ethers, demonstrating the compound's utility in organic synthesis (Poon & Dudley, 2006).
Crystal Structure Analysis
M. Gümüş et al. (2022) conducted a study on the crystal structure and Hirshfeld surface analysis of a derivative of "1-Benzyl-6-methylpiperidin-3-one." The findings contribute to understanding the molecular interactions and crystal packing, which is crucial for material science and drug design (Gümüş et al., 2022).
Antimicrobial and Antioxidant Potential
Research by S. T. Harini et al. (2014) on novel oxime esters derivatives showcased their antimicrobial and antioxidant activities. These compounds were synthesized from "1-Benzyl-6-methylpiperidin-3-one," indicating its importance in creating pharmacologically active molecules (Harini et al., 2014).
Drug Development
J. Contreras et al. (2001) explored the design, synthesis, and structure-activity relationships of a series of derivatives as acetylcholinesterase inhibitors. These studies underscore the compound's relevance in the development of therapeutic agents for neurodegenerative diseases (Contreras et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-6-methylpiperidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-8-13(15)10-14(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOQTVBEJPFESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83413-42-7 |
Source


|
| Record name | 1-benzyl-6-methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)


![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)
![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)



![N-cyclohexylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2838490.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)